

# solubility and stability of 2-Methyl-6-nitroquinolin-4-ol in different solvents

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## Compound of Interest

Compound Name: 2-Methyl-6-nitroquinolin-4-ol

Cat. No.: B7772569

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An In-Depth Technical Guide to the Solubility and Stability Profiling of **2-Methyl-6-nitroquinolin-4-ol**

## Abstract

This technical guide provides a comprehensive framework for the experimental determination of the solubility and stability of **2-Methyl-6-nitroquinolin-4-ol**, a heterocyclic compound of interest in medicinal chemistry. Given the general scarcity of public data on this specific molecule, this document serves as a methodological blueprint for researchers, scientists, and drug development professionals. We delve into the theoretical principles governing solubility and stability, present detailed, self-validating experimental protocols for their assessment, and offer guidance on data interpretation. The protocols are grounded in established analytical techniques, such as the isothermal shake-flask method for solubility and ICH-compliant forced degradation studies for stability, ensuring scientific rigor and regulatory relevance. This guide is designed to empower researchers to generate the critical data required for advancing drug discovery and formulation development.

## Section 1: Introduction to 2-Methyl-6-nitroquinolin-4-ol

**2-Methyl-6-nitroquinolin-4-ol** (CAS No. 1207-82-5) is a derivative of quinoline, a core scaffold in numerous pharmacologically active compounds.<sup>[1]</sup> Its structure incorporates a quinolin-4-ol nucleus, a methyl group at the 2-position, and a nitro group at the 6-position.

### Chemical Structure and Properties:

- Molecular Formula:  $C_{10}H_8N_2O_3$
- Molecular Weight: 204.19 g/mol [\[2\]](#)
- Appearance: Typically a solid powder or crystal.

The quinoline ring system is a privileged structure in drug discovery, renowned for a wide spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties. [\[3\]](#)[\[4\]](#) The -ol (hydroxy) group at the 4-position can engage in hydrogen bonding and may influence the compound's solubility and receptor interactions. The nitro group ( $-NO_2$ ) is a strong electron-withdrawing group that significantly impacts the molecule's electronic properties, metabolism, and stability. Nitroaromatic compounds are known for their potential photosensitivity and specific degradation pathways, making a thorough stability assessment essential.[\[5\]](#)[\[6\]](#)

Caption: Chemical structure of **2-Methyl-6-nitroquinolin-4-ol**.

## Section 2: Theoretical Framework for Solubility

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is governed by intermolecular forces, temperature, and pressure. For a solid crystalline solute like **2-Methyl-6-nitroquinolin-4-ol**, the process involves overcoming the crystal lattice energy and establishing new solute-solvent interactions.

The principle of "like dissolves like" is a fundamental guide. The polarity, hydrogen bonding capability, and acidic/basic nature of both the solute and the solvent dictate the extent of dissolution.

- Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. The quinolin-4-ol moiety, with its hydroxyl group and nitrogen atom, can interact favorably with these solvents. Solubility in aqueous media will be highly pH-dependent due to the acidic nature of the hydroxyl group and the basicity of the quinoline nitrogen.

- Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents can accept hydrogen bonds and have large dipole moments, making them effective at solvating polar molecules. They are often used in early-stage drug discovery for solubilizing test compounds.
- Non-polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited in these solvents due to the polar nature of the **2-Methyl-6-nitroquinolin-4-ol** molecule.

While computational models can offer initial estimates, they cannot replace experimental determination, which remains the definitive method for obtaining accurate solubility data.[\[7\]](#)

## Section 3: Experimental Determination of Equilibrium Solubility

Causality Behind Experimental Choice: The isothermal equilibrium (or shake-flask) method is the gold standard for determining thermodynamic solubility.[\[7\]](#) Its strength lies in allowing the system to reach a true equilibrium between the dissolved and solid states, providing a reliable and reproducible measurement. This is crucial for applications ranging from informing dose selection in preclinical studies to guiding formulation development.

### Detailed Protocol: Isothermal Shake-Flask Solubility Determination

- Preparation: Add an excess amount of solid **2-Methyl-6-nitroquinolin-4-ol** to a series of vials, each containing a different solvent of interest (e.g., pH 7.4 buffer, DMSO, ethanol). The presence of undissolved solid at the end of the experiment is essential to ensure saturation.
- Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., 25°C or 37°C). Agitate for a predetermined period (typically 24-48 hours) sufficient to reach equilibrium. A preliminary time-to-equilibrium study can be conducted by taking measurements at various time points (e.g., 4, 8, 24, 48 hours) until the concentration in solution remains constant.
- Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

- Phase Separation: Immediately filter the aliquot through a low-binding syringe filter (e.g., 0.22  $\mu\text{m}$  PVDF) to remove all undissolved particles. This step is critical to prevent inflation of the solubility value.
- Dilution: Accurately dilute the clear filtrate with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.
- Quantification: Analyze the diluted sample using a pre-validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).  
[8]

Caption: Workflow for equilibrium solubility determination.

## Analytical Quantification: HPLC-UV Method

A robust HPLC method is required to accurately quantify the dissolved compound.

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5  $\mu\text{m}$ ).
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.
- Flow Rate: 1.0 mL/min.[8]
- Detection: UV spectrophotometer at a wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) for **2-Methyl-6-nitroquinolin-4-ol**.
- Calibration: Prepare a calibration curve using at least five standards of known concentration to ensure linearity and accuracy.

## Data Presentation: Solubility Summary

All experimentally determined solubility data should be compiled into a clear, comparative table.

Solvent	Temperature (°C)	Solubility (mg/mL)	Solubility (mol/L)
pH 5.0 Buffer	25	Experimental Data	Calculated Data
pH 7.4 Buffer	25	Experimental Data	Calculated Data
Ethanol	25	Experimental Data	Calculated Data
DMSO	25	Experimental Data	Calculated Data
Acetonitrile	25	Experimental Data	Calculated Data

## Section 4: Stability Assessment and Forced Degradation Studies

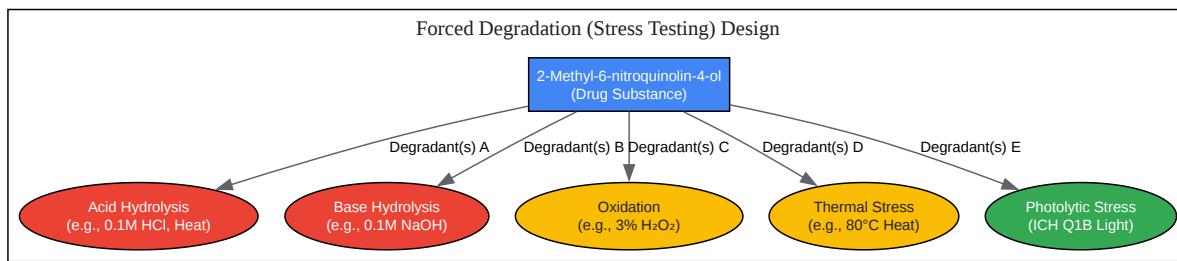
Causality Behind Experimental Choice: Forced degradation, or stress testing, is a regulatory requirement and a fundamental component of drug development.[\[5\]](#) By intentionally exposing the compound to harsh conditions, we can rapidly identify potential degradation products, elucidate degradation pathways, and develop a stability-indicating analytical method.[\[9\]](#) This method must be able to separate the intact parent compound from all significant degradants, ensuring that stability is accurately monitored over time. The presence of a nitroaromatic group makes photostability and reductive degradation pathways particularly relevant areas of investigation.[\[10\]](#)[\[11\]](#)

### Detailed Protocol: Forced Degradation Studies

Prepare solutions of **2-Methyl-6-nitroquinolin-4-ol** (e.g., at 1 mg/mL) and subject them to the following conditions. A control sample, protected from stress, should be analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation.

- Acid Hydrolysis: 0.1 M HCl at an elevated temperature (e.g., 60°C) for a set period. Neutralize the sample before analysis.
- Base Hydrolysis: 0.1 M NaOH at room or elevated temperature. Neutralize the sample before analysis.
- Oxidative Degradation: 3-30% hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) at room temperature.

- Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80°C).
- Photostability: Expose the solid and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A sample wrapped in aluminum foil serves as a dark control.



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Caption: Logical design of a forced degradation study.

## Data Presentation: Stability Summary

Summarize the findings to provide a clear overview of the compound's lability.

Stress Condition	Reagent/Condition	Duration/Temp	% Degradation	No. of Degradants
Acid Hydrolysis	0.1 M HCl	24h / 60°C	Experimental Data	Experimental Data
Base Hydrolysis	0.1 M NaOH	8h / 60°C	Experimental Data	Experimental Data
Oxidation	3% H <sub>2</sub> O <sub>2</sub>	24h / RT	Experimental Data	Experimental Data
Thermal (Solid)	Dry Heat	48h / 80°C	Experimental Data	Experimental Data
Photolytic (Soln)	ICH Q1B	N/A	Experimental Data	Experimental Data

## Section 5: Data Interpretation and Reporting

The combined solubility and stability data form the foundation of the compound's physicochemical profile.

- Solubility Insights:** High solubility in aqueous buffers is favorable for developing oral or intravenous formulations. Poor aqueous solubility may necessitate enabling technologies such as co-solvents, surfactants, or amorphous solid dispersions. Solubility in organic solvents like ethanol or acetone is relevant for purification via crystallization.
- Stability Insights:** The forced degradation results pinpoint the compound's weaknesses. For instance, significant degradation under basic conditions would preclude the use of high-pH excipients in a formulation. Photostability issues would mandate the use of light-protective packaging. The degradation profile is also the first step toward identifying and characterizing potential impurities that could arise during manufacturing or storage.

## Section 6: Conclusion

This guide has outlined a rigorous, systematic approach to characterizing the solubility and stability of **2-Methyl-6-nitroquinolin-4-ol**. By adhering to the gold-standard isothermal shake-flask method and comprehensive forced degradation studies, researchers can generate the

reliable and actionable data necessary for informed decision-making in the drug development pipeline. The provided protocols and frameworks serve as a robust starting point for any scientist tasked with the physicochemical profiling of this, or similar, novel chemical entities.

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